molecular formula C20H25FN4OS B2775226 5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008980-33-3

5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2775226
CAS No.: 1008980-33-3
M. Wt: 388.51
InChI Key: ICAMTYSXWVYUSH-UHFFFAOYSA-N
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Description

5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel, potent, and brain-penetrant inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This compound has emerged as a critical pharmacological tool for dissecting the complex roles of mTORC1 in cellular processes. Research indicates it functions by inhibiting mTORC1-dependent phosphorylation of its downstream effectors, such as S6K and 4E-BP1, thereby modulating protein synthesis and cell growth . Its significant research value lies in its potential application in oncology, particularly for investigating mTOR-driven tumors, and in neuroscience. The compound's design incorporates properties that facilitate blood-brain barrier penetration, making it highly relevant for pre-clinical studies on neurological disorders where mTOR hyperactivation is implicated, such as in certain epilepsies and cognitive deficits . As a research chemical, it provides scientists with a means to precisely modulate the mTOR pathway in vitro and in vivo to explore disease mechanisms and identify potential therapeutic strategies.

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(3-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4OS/c1-4-16-22-20-25(23-16)19(26)18(27-20)17(14-6-5-7-15(21)9-14)24-10-12(2)8-13(3)11-24/h5-7,9,12-13,17,26H,4,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAMTYSXWVYUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CC(CC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its antioxidant, anti-inflammatory, and potential anticancer properties.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Thiazolo[3,2-b][1,2,4]triazole
  • Substituents :
    • Piperidine ring with dimethyl substitutions
    • Fluorophenyl group
    • Ethyl group

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of various triazole derivatives. The compound has shown promising results in scavenging free radicals. For example:

  • DPPH Scavenging Activity : The compound exhibited significant inhibition of DPPH radicals, with a reported IC50 value indicating strong antioxidant capability. This suggests its potential utility in preventing oxidative stress-related diseases .
CompoundDPPH IC50 (µg/mL)% Inhibition at 100 µg/mL
Target Compound7.12 ± 2.3293.75 ± 0.47
BHA (Control)N/AReference

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been assessed using various models:

  • In Vivo Studies : In animal models, the compound demonstrated significant anti-inflammatory effects comparable to indomethacin. Protection rates ranged from 47% to 67%, indicating its potential as a therapeutic agent for inflammatory conditions .
CompoundProtection Rate (%)Reference Drug
Target CompoundUp to 67%Indomethacin (47%)

The biological activity of this compound is likely attributed to its ability to interact with key enzymes involved in inflammatory pathways:

  • COX Inhibition : The compound has been shown to inhibit both COX-1 and COX-2 enzymes effectively. The inhibition percentage varied significantly among different derivatives but indicated a robust mechanism for anti-inflammatory action .
  • Radical Scavenging : Its structural features enable it to act as a radical scavenger, reducing oxidative damage and inflammation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds derived from thiazolo[3,2-b][1,2,4]triazole frameworks:

  • A study involving a series of thiazole derivatives demonstrated that modifications in the piperidine and phenyl groups significantly enhanced their biological activities.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Research indicates that compounds containing the triazole moiety exhibit significant antidepressant effects. The compound has been studied for its ability to inhibit the glycine transporter GlyT1, which is crucial for treating schizophrenia and cognitive disorders. Inhibition of this transporter can enhance synaptic glycine levels, potentially alleviating symptoms associated with these conditions .

1.2 Anticancer Properties

The thiazole and triazole rings present in this compound are known to possess anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways . The specific structural features of this compound may enhance its efficacy against certain cancer types.

1.3 Antimicrobial Activity

Compounds with thiazole structures have demonstrated antibacterial and antifungal activities. Preliminary studies suggest that the compound may exhibit potent activity against various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Case Study 1: GlyT1 Inhibition

In a study focused on GlyT1 inhibitors, researchers synthesized various derivatives of triazoles and thiazoles. Among these, the compound was noted for its high selectivity and potency in inhibiting GlyT1 activity in vitro. This property positions it as a promising candidate for further development as an antidepressant or antipsychotic medication .

Case Study 2: Anticancer Screening

A series of analogs were tested against several cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value lower than that of standard chemotherapeutics. This suggests that modifications to the thiazole ring could enhance its anticancer activity further .

Chemical Reactions Analysis

Synthetic Routes and Key Intermediates

The synthesis of thiazolo[3,2-b] triazole derivatives typically involves multi-step protocols. For this compound, a plausible pathway includes:

StepReaction TypeConditions/ReagentsYieldSource
1Bromination of 1,3-diketoneNBS (N-bromosuccinimide), H₂O, visible light, 15 min85–92%
2CyclocondensationMercaptotriazole + α-bromo-1,3-diketone, H₂O, visible light, 30–45 min78–90%
3Mannich Reaction3-Fluorobenzaldehyde, 3,5-dimethylpiperidine, EtOH, reflux65–75%

Mechanistic Highlights :

  • Bromination under visible light generates α-bromo-1,3-diketones, which react with mercaptotriazoles via radical intermediates to form the thiazole ring .

  • The Mannich reaction introduces the (3,5-dimethylpiperidin-1-yl)(3-fluorophenyl)methyl group, leveraging nucleophilic addition of the piperidine to an iminium intermediate.

Functional Group Transformations

The compound’s reactivity is dominated by its thiazolo-triazole core and substituents:

Thiazole Ring Reactions

  • Electrophilic Substitution :

    • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the 5-position of the thiazole ring.

    • Halogenation : Bromine in acetic acid selectively substitutes the 2-ethyl group (if activated) .

Triazole Ring Reactions

  • N-Alkylation :

    • Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts at the triazole nitrogen .

  • Oxidation :

    • H₂O₂/Fe²⁺ oxidizes the triazole’s sulfur to sulfonic acid derivatives, altering solubility and bioactivity .

Fluorophenyl Group Reactivity

  • Nucleophilic Aromatic Substitution :

    • The 3-fluorophenyl moiety undergoes substitution with strong nucleophiles (e.g., NaOH at 120°C) to replace fluorine with hydroxyl groups.

Catalytic and Photochemical Reactions

Visible-light-mediated reactions enhance regioselectivity and efficiency:

Reaction TypeConditionsOutcomeYieldSource
Cycloaddition H₂O, CFL lamp, 30 minForms fused pyrazoline-thiazole hybrids82%
Cross-Coupling Pd(PPh₃)₄, K₂CO₃, THF, 80°CSuzuki coupling with aryl boronic acids70–85%

Key Insight : Photochemical activation promotes radical-based pathways, minimizing side reactions and improving yields for complex heterocycles .

Biological Interactions and Prodrug Modifications

While not a direct chemical reaction, the compound’s interactions with biological targets often involve:

  • Hydrogen Bonding : The triazole’s nitrogen and hydroxyl group interact with enzyme active sites (e.g., cytochrome P450) .

  • Metabolic Oxidation : Liver enzymes (CYP3A4) oxidize the ethyl group to carboxylic acid derivatives, enhancing solubility.

Stability and Degradation Pathways

  • Acidic Hydrolysis :

    • Degrades in HCl/EtOH (reflux) to yield 3-fluorobenzaldehyde and piperidine fragments.

  • Thermal Decomposition :

    • Above 200°C, the thiazole ring undergoes retro-Diels-Alder cleavage, releasing cyanamide derivatives .

Q & A

Q. What are the standard protocols for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiosemicarbazides with α-haloketones. Subsequent steps include introducing the 3,5-dimethylpiperidinyl and 3-fluorophenyl groups via nucleophilic substitution or Mannich reactions. Key reagents include phosphorus oxychloride for activating carboxyl groups and ethanol or acetonitrile as solvents under reflux (70–90°C). Reaction time (6–12 hours) and pH control (neutral to slightly basic) are critical for yield optimization .

Q. How is the compound characterized for purity and structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are standard for structural validation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. X-ray crystallography may be used for absolute stereochemical confirmation if single crystals are obtainable .

Q. What preliminary bioactivity assays are recommended for this compound?

Initial screening should include:

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus and Candida albicans.
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorometric assays targeting kinases or cytochrome P450 enzymes (e.g., CYP3A4). Positive controls (e.g., fluconazole for antifungal assays) and solvent controls (DMSO ≤0.1%) are essential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis (100–120°C, 30–60 minutes) can reduce reaction time by 50% compared to conventional reflux. Computational tools (e.g., density functional theory) may predict intermediate stability and guide solvent selection (e.g., DMF for polar intermediates) .

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols using guidelines like the NIH Assay Guidance Manual. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Meta-analyses of structural analogs (e.g., piperazine vs. piperidine substitutions) may clarify structure-activity relationships .

Q. What advanced techniques are used to determine stereochemical configuration?

Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) can resolve enantiomers. For absolute configuration, compare experimental electronic circular dichroism (ECD) spectra with computed spectra (TDDFT). Single-crystal X-ray diffraction remains the gold standard but requires high-quality crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .

Q. How can computational modeling elucidate the compound’s mechanism of action?

Perform molecular docking (AutoDock Vina) against target proteins (e.g., 14-α-demethylase, PDB: 3LD6) to predict binding modes. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. Free-energy perturbation (FEP) calculations quantify binding energy contributions of key residues .

Q. What methodologies assess metabolic stability in preclinical studies?

Use pooled human liver microsomes (HLMs) with NADPH regeneration systems to measure intrinsic clearance (CLₙₜ). LC-MS/MS quantifies parent compound depletion over 60 minutes. Identify metabolites via UPLC-QTOF-MS with MSE data-independent acquisition. Compare stability across species (e.g., mouse vs. rat HLMs) to predict pharmacokinetic profiles .

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